Leupeptin,HemisulfateSalt
Description
Chemical Identity and Nomenclature
Leupeptin hemisulfate salt possesses a well-defined chemical identity characterized by specific molecular parameters and systematic nomenclature. The compound is formed through the combination of leupeptin with 0.5 molar equivalents of sulfuric acid, resulting in a peptide sulfate salt. This hemisulfate formation is crucial for the compound's stability and solubility properties, making it more suitable for research applications compared to the free base form.
The systematic chemical name for leupeptin hemisulfate salt is (2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide sulfuric acid. This complex nomenclature reflects the intricate three-dimensional structure of the molecule, incorporating multiple chiral centers and functional groups that contribute to its biological activity.
The compound is known by several synonymous names in scientific literature, reflecting different naming conventions and chemical description approaches. The most commonly used alternative names include Acetyl-L-leucyl-L-leucyl-L-argininal hemisulfate salt, N-Acetyl-L-leucyl-L-leucyl-L-argininal hemisulfate salt, and the abbreviated form Ac-Leu-Leu-Arg-al hemisulfate. These various nomenclatures all refer to the same chemical entity but emphasize different aspects of its structure or derivation.
The tripeptide backbone of leupeptin hemisulfate salt consists of three amino acid residues arranged in a specific sequence: N-acetylleucyl, leucyl, and argininal residues joined by peptide linkages. This sequence is critical for the compound's protease inhibitory activity, with each component contributing to the overall binding affinity and specificity. The terminal aldehyde group, represented by the argininal residue, is particularly important for the mechanism of protease inhibition, as it forms covalent interactions with the active site of target enzymes.
The hemisulfate salt formation significantly impacts the compound's physical and chemical properties. The presence of the sulfuric acid component enhances water solubility, making the compound more amenable to biological assays and research applications. The salt form also contributes to improved stability during storage and handling, which is crucial for maintaining consistent research results.
Historical Discovery and Classification
The discovery of leupeptin hemisulfate salt traces back to pioneering research conducted in the late 1960s by Japanese scientists led by Hamao Umezawa and his colleagues. The original isolation and characterization of leupeptin were reported in 1969 by T. Aoyagi, T. Takeuchi, A. Matsuzaki, K. Kawamura, S. Kondo, M. Hamada, K. Maeda, and H. Umezawa in the Journal of Antibiotics. This groundbreaking work established the foundation for understanding this important class of protease inhibitors.
The initial discovery involved the isolation of leupeptin from actinomycetes, specifically various species of Streptomyces bacteria found in soil samples. These microorganisms produce leupeptin as a secondary metabolite, likely as a defense mechanism against other microbes or as a regulatory compound for their own proteolytic processes. The natural production by actinomycetes provided researchers with a renewable source of the compound for further investigation and characterization.
During the early characterization studies, researchers discovered that natural leupeptin actually consists of a mixture of two closely related forms: acetyl-leucyl-leucyl-argininal and propionyl-leucyl-leucyl-argininal. While both forms demonstrate protease inhibitory activity, the acetyl form, which corresponds to the leupeptin hemisulfate salt discussed here, became the more widely studied and utilized variant due to its superior inhibitory properties and stability characteristics.
| Historical Milestone | Year | Key Contributors | Significance |
|---|---|---|---|
| Initial Discovery | 1969 | Aoyagi, Takeuchi, Matsuzaki, et al. | First isolation from actinomycetes |
| Biological Activity Characterization | 1969 | Aoyagi, Miyata, Nanbo, et al. | Identification of protease inhibitory properties |
| Chemical Structure Elucidation | 1969 | Kondo, Kawamura, Iwanaga, et al. | Complete structural characterization |
| Hemisulfate Salt Development | Later 1970s | Various pharmaceutical researchers | Improved stability and solubility |
The classification of leupeptin hemisulfate salt within the broader context of natural products places it among the peptidyl aldehyde inhibitors, a specialized group of compounds characterized by their terminal aldehyde functionality and peptide backbone. This classification is significant because it distinguishes leupeptin from other types of protease inhibitors, such as those based on different chemical scaffolds or mechanisms of action.
The compound's classification as a naturally occurring protease inhibitor has important implications for its biological significance and potential applications. Unlike synthetic inhibitors designed through rational drug design approaches, leupeptin represents an evolutionary solution to protease regulation that has been refined through millions of years of microbial adaptation. This natural origin often correlates with improved biocompatibility and reduced toxicity compared to purely synthetic alternatives.
Recent biosynthetic studies have revealed the complex genetic and enzymatic machinery responsible for leupeptin production in Streptomyces species. Research published in 2020 identified the specific biosynthetic gene cluster responsible for leupeptin synthesis in Streptomyces roseous, involving multiple nonribosomal peptide synthetases and associated enzymes. This discovery has provided new insights into the evolutionary development of protease inhibitor biosynthesis and has opened new avenues for biotechnological production of leupeptin and related compounds.
The taxonomic distribution of leupeptin-producing organisms extends beyond the original Streptomyces species to include other actinomycete families, demonstrating the widespread importance of this compound in microbial ecology. This broad distribution suggests that leupeptin production represents a successful evolutionary strategy for microbial survival and competition in complex soil environments.
Properties
CAS No. |
10347-89-7 |
|---|---|
Molecular Formula |
C14H24N2O8 |
Origin of Product |
United States |
Preparation Methods
Solvent Compatibility and Stability
The compound exhibits stability in both aqueous and organic solvents. While aqueous solutions are suitable for short-term storage at 4°C, long-term preservation requires aliquoting and storage at -20°C to prevent degradation. DMSO-based stocks are preferred for applications involving hydrophobic environments, though freeze-thaw cycles must be minimized to maintain efficacy.
Table 1: Standard Stock Solution Preparation
| Parameter | Specification |
|---|---|
| Mass of Leupeptin | 10 mg |
| Solvent Volume | 2.1 mL (DMSO or water) |
| Stock Concentration | 10 mM (1000X) |
| Working Concentration | 10–100 µM |
| Storage Conditions | -20°C in aliquots |
Formulation in Protease Inhibitor Cocktails
Leupeptin hemisulfate salt is a critical component of protease inhibitor cocktails used in nuclear extraction and protein stabilization. A representative cocktail includes:
-
10 mM AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride)
-
0.5 mM Bestatin
-
0.2 mM Leupeptin hemisulfate
-
0.15 mM E-64 (trans-epoxysuccinyl-L-leucylamido(4-guanidino)butane)
-
0.1 mM Pepstatin A
-
0.008 mM Aprotinin
This mixture is prepared in DMSO at 100X concentration and stored at -20°C. For application, 10 µL of the cocktail is added to 1 mL of hypotonic buffer, ensuring protease inhibition during cell lysis.
Table 2: Protease Inhibitor Cocktail Composition
| Component | Concentration (100X) | Role |
|---|---|---|
| AEBSF | 10 mM | Serine protease inhibition |
| Leupeptin hemisulfate | 0.2 mM | Cysteine protease inhibition |
| E-64 | 0.15 mM | Cysteine protease blockade |
| Pepstatin A | 0.1 mM | Aspartic protease inhibition |
Biosynthetic Production Using Microbial Systems
Leupeptin is natively produced by Streptomyces species via a non-ribosomal peptide synthase (NRPS) pathway. The biosynthetic gene cluster (leupA, leupB, leupC, leupD) encodes an acyltransferase domain, three adenylation domains, and a reductase domain critical for synthesizing the tripeptide backbone and modifying the C-terminal arginine to an aldehyde group.
Fermentation and Extraction
-
Culture Conditions : Streptomyces roseus is cultivated in acidic media (pH 5.0–6.5) containing glucose, soy flour, and calcium carbonate at 27°C for 5–7 days.
-
Adsorption and Elution : The culture broth is treated with nonionic porous resins (e.g., Diaion HP-20), and leupeptin is eluted using methanol-water (7:3 v/v).
-
Purification : Final purification is achieved via reverse-phase chromatography, yielding >98% purity.
Table 3: Biosynthetic Pathway Components
| Gene | Function |
|---|---|
| leupA | Encodes NRPS with acyltransferase domain |
| leupB | Includes adenylation and reductase domains |
| leupC | Cysteine synthase homolog |
| leupD | Threonine kinase |
In Vivo Administration and Pharmacokinetics
In vivo studies utilize leupeptin hemisulfate to inhibit lysosomal proteases. Mice administered 40 mg/kg via intraperitoneal injection exhibit rapid absorption, with peak plasma concentrations achieved within 60 minutes. The compound accumulates in liver and kidney lysosomes, where it stabilizes autophagic substrates like LC3b-II and p62.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Chemical Stock Solution | Rapid, cost-effective, scalable | Limited to lab-scale use |
| Biosynthetic Production | High yield, suitable for industrial use | Requires genetic engineering |
| Inhibitor Cocktails | Broad-spectrum protease inhibition | Component compatibility issues |
Chemical Reactions Analysis
Types of Reactions: Leupeptin Hemisulfate Salt undergoes various chemical reactions, including:
Oxidation: The aldehyde group in Leupeptin can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can also be reduced to an alcohol.
Substitution: The peptide bonds in Leupeptin can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the peptide bonds under mild conditions.
Major Products:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Formation of an alcohol from the aldehyde group.
Substitution: Formation of substituted peptides with modified side chains.
Scientific Research Applications
Biochemical Research
Leupeptin hemisulfate salt is extensively used in biochemical assays to study enzyme kinetics and protein interactions. It inhibits proteases such as trypsin, cathepsins B, H, L, and S, and calpain, allowing researchers to analyze the effects of protease inhibition on various cellular processes.
Case Study: Protease Inhibition in Enzyme Activity Studies
In a study examining the inhibition of human kallikrein 5 protease, leupeptin hemisulfate was utilized as a positive control at a concentration of 42.1 μM. The compound effectively inhibited the protease activity, demonstrating its utility in investigating protease functions and interactions with substrates .
Cell Culture Studies
In cell culture experiments, leupeptin hemisulfate salt is employed to prevent proteolysis during protein extraction and purification. This application is crucial for maintaining the integrity of proteins that may otherwise be degraded by endogenous proteases.
Case Study: Protein Extraction Protocols
Research involving the extraction of proteins from human keratinocytes highlighted the effectiveness of leupeptin in preserving protein levels during lysis procedures. The addition of leupeptin prevented degradation, facilitating accurate analysis of protein expression levels .
Medical Research
Leupeptin hemisulfate salt has been investigated for its potential therapeutic applications in treating neurodegenerative diseases by preventing protein degradation associated with these conditions. Its role as a protease inhibitor may help mitigate the pathological processes involved in diseases like Alzheimer's.
Case Study: Neurodegenerative Disease Models
In models of neurodegenerative diseases, leupeptin has been shown to stabilize proteins that are typically targeted for degradation, thereby preserving cellular function and potentially slowing disease progression .
Pharmaceutical Development
The compound is also utilized in pharmaceutical research as a tool for drug development. By inhibiting specific proteases involved in disease pathways, leupeptin can aid in identifying therapeutic targets and evaluating drug efficacy.
Case Study: Drug Target Validation
Leupeptin was used in studies aimed at validating drug targets related to cancer progression. By inhibiting proteolytic enzymes that facilitate tumor growth, researchers could assess the impact on cancer cell viability and migration .
Mechanism of Action
Leupeptin Hemisulfate Salt exerts its effects by forming a covalent bond with the active site of serine and cysteine proteases. This interaction inhibits the proteolytic activity of these enzymes, preventing the breakdown of proteins. The compound specifically targets the catalytic serine or cysteine residue in the enzyme’s active site, forming a stable complex that blocks substrate access .
Comparison with Similar Compounds
Key Properties:
- Chemical Formula : C₂₀H₃₈N₆O₄ · ½H₂SO₄ · H₂O (MW: 493.62) .
- Purity : ≥90% (HPLC), typically supplied as a white or off-white powder .
- Mechanism : Competitively inhibits proteases by mimicking the substrate’s transition state, binding to the active site .
- Applications :
Comparison with Similar Protease Inhibitors
Below is a detailed comparison of Leupeptin Hemisulfate Salt with other protease inhibitors, focusing on targets, mechanisms, and applications.
Table 1: Comparative Analysis of Protease Inhibitors
Selectivity and Spectrum
Experimental Use Cases
Limitations
- Reversibility : Leupeptin’s effects are reversible, requiring continuous presence in assays, unlike E-64’s irreversible binding .
- Salt Forms : Leupeptin trifluoroacetate (CAS 147385-61-3) is an alternative salt with similar activity but different solubility; hemisulfate remains more common in commercial kits .
Commercial and Practical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
